Benzyl 4-bromobutanoate
Overview
Description
Benzyl 4-bromobutanoate is an organic compound with the molecular formula C₁₁H₁₃BrO₂. It is a brominated ester, characterized by the presence of a benzyl group attached to the 4-bromobutanoate moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-bromobutanoate can be synthesized through the esterification of 4-bromobutyric acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of 4-bromobutyryl chloride and benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is conducted in a solvent like dichloromethane, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-bromobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromobutyric acid and benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl butanoates.
Reduction: Formation of benzyl 4-hydroxybutanoate.
Hydrolysis: Formation of 4-bromobutyric acid and benzyl alcohol.
Scientific Research Applications
Benzyl 4-bromobutanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules and probes for biochemical studies.
Medicine: It is utilized in the development of drug candidates and prodrugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 4-bromobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The ester group can undergo hydrolysis or reduction, further expanding its reactivity profile. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
Benzyl 4-chlorobutanoate: Similar structure but with a chlorine atom instead of bromine.
Benzyl 4-iodobutanoate: Similar structure but with an iodine atom instead of bromine.
Benzyl 4-fluorobutanoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: Benzyl 4-bromobutanoate is unique due to the specific reactivity imparted by the bromine atom, which is more reactive than chlorine but less so than iodine. This balance of reactivity makes it particularly useful in certain synthetic applications where controlled reactivity is desired .
Properties
IUPAC Name |
benzyl 4-bromobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUJDJNFXYNOKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397049 | |
Record name | benzyl 4-bromobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126430-46-4 | |
Record name | Phenylmethyl 4-bromobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126430-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | benzyl 4-bromobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 4-bromo-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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